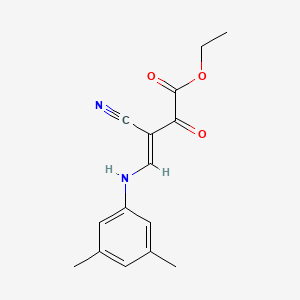

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate

Description

IUPAC Nomenclature and Systematic Identification

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is systematically identified by its IUPAC name, which reflects its structural hierarchy. The parent chain is butenoate , with substituents at positions 2, 3, and 4. The 2-oxo group denotes a ketone at carbon 2, while the 3-cyano substituent represents a nitrile group at carbon 3. The 4-(3,5-dimethylanilino) moiety refers to an aromatic amine substituent at carbon 4, where the aniline ring is substituted with methyl groups at positions 3 and 5. The ethyl ester group completes the structure as the terminal substituent.

Key Features of the IUPAC Name:

- Butenoate backbone : Indicates the four-carbon chain with a double bond (enoate).

- Oxo group : Identifies the ketone functional group at position 2.

- Cyano substituent : Highlights the nitrile group at position 3.

- 3,5-Dimethylanilino group : Specifies the substituted aniline moiety at position 4.

The molecular formula is C₁₅H₁₆N₂O₃ , with a molecular weight of 272.3 g/mol .

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by its α,β-unsaturated ketone system, which imposes planarity across the C2–C3 double bond and adjacent carbonyl group. This conjugation stabilizes the molecule through resonance, as the lone pairs from the carbonyl oxygen delocalize into the adjacent double bond. The 3-cyano group and 4-(3,5-dimethylanilino) substituent influence the electronic and steric environment:

- The cyano group (C≡N) is electron-withdrawing, polarizing the C3–C4 bond and enhancing the electrophilicity of the α,β-unsaturated system.

- The 3,5-dimethylanilino group introduces steric bulk and electron-donating effects via the methyl substituents, slightly offsetting the electron-withdrawing nature of the cyano group.

Conformational Considerations:

- The ethyl ester (–OEt) and dimethylanilino groups exhibit rotational freedom around their single bonds, though steric hindrance between the methyl groups on the aniline ring and the butenoate backbone may restrict certain conformations.

- The aromatic ring (aniline) adopts a planar geometry, with the methyl groups at positions 3 and 5 likely oriented to minimize steric strain.

Crystallographic Data and X-ray Diffraction Studies

This compound crystallizes in the orthorhombic space group Pbca (No. 61), as determined by X-ray diffraction studies of a structurally analogous compound (C₁₅H₁₆N₂O₃ ). Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 17.3530(6) Å, b = 8.158(3) Å, c = 20.482(3) Å |

| Volume | 2899.6(11) ų |

| Z (Formula Units/Unit Cell) | 8 |

| Density | 1.248 Mg/m³ |

| Space Group | Pbca |

Structural Observations:

- Molecular Packing : Interactions between the cyano group and the aniline nitrogen (e.g., hydrogen bonding or dipole interactions) may govern crystal packing.

- Planar Conjugation : The α,β-unsaturated ketone system adopts a coplanar arrangement, confirmed by the torsion angles between the carbonyl oxygen and adjacent double bond (e.g., ~180°).

Tautomeric Forms and Resonance Stabilization

This compound does not exhibit keto-enol tautomerism due to the absence of α-hydrogens adjacent to the carbonyl group. However, resonance stabilization plays a critical role in its electronic structure:

Resonance Contributions:

- Carbonyl Delocalization : The lone pairs on the carbonyl oxygen resonate into the α,β-unsaturated system, stabilizing the double bond and enhancing electrophilicity at C3.

- Cyano Group Interaction : The electron-withdrawing nature of the cyano group polarizes the C3–C4 bond, further stabilizing the conjugated system.

- Aromatic Ring Effects : The electron-donating methyl groups on the aniline ring may slightly counteract the cyano group’s electron-withdrawing effects through resonance.

Tautomerism Exclusion :

- Lack of α-Hydrogens : The absence of hydrogens on C3 precludes enol formation.

- Vinylogous Enol Possibility : While γ-hydrogens (e.g., on the ethyl ester) might theoretically enable vinylogous enol tautomerism, steric and electronic factors in this compound render such tautomerism energetically unfavorable.

Summary of Structural Insights

This compound is characterized by:

- A planar α,β-unsaturated ketone core stabilized by resonance.

- Orthorhombic crystallization with intermolecular interactions governing packing.

- Absence of tautomerism due to structural constraints, with resonance dominating electronic stabilization.

Properties

IUPAC Name |

ethyl (E)-3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUHUNYEVQMLKR-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC(=CC(=C1)C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethylaniline under specific conditions. One common method includes:

Condensation Reaction: Ethyl cyanoacetate is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Carbonyl System

The conjugated enone system facilitates Michael addition reactions. Nucleophiles such as amines, thiols, and stabilized enolates attack the β-carbon, forming substituted derivatives.

Example Reaction :

-

Conditions : Ethanol, room temperature, catalytic base (e.g., sodium ethoxide) .

-

Substrates : Primary/secondary amines (e.g., hexamethyleneimine) .

-

Product : Adducts with new C–N bonds at the β-position.

Mechanism :

-

Base deprotonates the nucleophile.

-

Nucleophile attacks the β-carbon of the enone.

Cyclization Reactions for Heterocycle Formation

The compound undergoes cyclization to form nitrogen-containing heterocycles, such as pyridinones or naphthyridines, under thermal or acidic conditions.

Case Study :

-

Process :

-

Reaction with dimethylformamide dimethyl acetal forms an intermediate.

-

Cyclization via intramolecular nucleophilic attack by the anilino nitrogen.

-

Data :

| Starting Material | Conditions | Product Yield | Reference |

|---|---|---|---|

| Ethyl ylideneacetate analog | Xylenes, 5–6 h reflux | 65% |

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis Pathways :

-

Basic Hydrolysis : NaOH/EtOH, reflux → Sodium carboxylate intermediate → Acidification → Free carboxylic acid.

-

Acidic Hydrolysis : HCl/H2O, reflux → Direct formation of carboxylic acid.

Key Data :

-

Solubility Post-Hydrolysis : Increased polarity shifts solubility to aqueous media.

-

Reactivity : Hydrolyzed products participate in peptide coupling or further derivatization.

Cyano Group Transformations

The cyano group (-CN) engages in reduction, hydrolysis, or cycloaddition reactions.

Reactions :

-

Reduction : LiAlH4 in dry ether reduces -CN to -CH2NH2.

-

Hydrolysis :

-

Acidic (H2SO4/H2O): Forms amide (-CONH2).

-

Basic (NaOH/H2O2): Forms carboxylate (-COO⁻).

-

Example :

-

Product : Ethyl 3-carbamoyl-4-(3,5-dimethylanilino)-2-oxo-3-butenoate (via acidic hydrolysis).

Substitution at the Anilino Group

The 3,5-dimethylanilino moiety participates in electrophilic aromatic substitution (EAS), though steric hindrance from methyl groups limits reactivity.

Observed Reactions :

-

Nitration : Low yield due to hindered para positions.

-

Acylation : Acetic anhydride/PCl5 selectively acetylates the amine .

Limitations :

-

Steric effects from 3,5-dimethyl groups suppress most EAS reactions unless directed by activating groups .

Interaction with Organometallic Reagents

The α,β-unsaturated system reacts with Grignard reagents (e.g., RMgX) in 1,2- or 1,4-additions, depending on steric/electronic factors.

Selectivity :

Scientific Research Applications

Organic Synthesis

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its structure allows for various chemical transformations, making it valuable in creating derivatives with specific properties.

Research has indicated that this compound exhibits several biological activities , including:

- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects. This compound is being investigated for its potential to inhibit bacterial growth.

- Anticancer Potential : The compound is explored for its ability to induce apoptosis in cancer cells, making it a candidate for drug development in oncology .

Medicinal Chemistry

Due to its unique structural features, this compound is being researched for potential applications in drug development. Its derivatives may lead to the creation of new pharmaceuticals aimed at treating various diseases, particularly those involving resistant pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involves its interaction with specific molecular targets. The cyano group and the anilino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations :

- Electron Effects: The 3,5-dimethylanilino group in the target compound provides electron-donating effects, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups (e.g., 3,5-difluoro in ).

- Steric Hindrance : Bulky substituents (e.g., tetrahydrofuran-3-yloxy in ) reduce reaction rates in sterically demanding environments.

Implications for Target Compound :

- Solvent Choice: Polar aprotic solvents (e.g., DMSO, THF) are common for enamino ester synthesis, as seen in .

- Purification : High-purity (>95%) analogs are achieved via preparative HPLC or column chromatography, suggesting similar methods for the target compound.

Physicochemical and Spectral Properties

Data from structurally related compounds:

Notes:

- The target compound’s 3,5-dimethylanilino group is expected to upfield-shift aromatic protons in NMR compared to electron-withdrawing substituents (e.g., F in ).

Biological Activity

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure features a cyano group, an aniline derivative, and a butenoate moiety, which contribute to its reactivity and biological activity.

Biological Activity Overview

-

Antibacterial Activity :

- Recent studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing cyano groups have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 8 µg/mL, suggesting a promising antibacterial profile .

-

Anticancer Properties :

- This compound may also possess anticancer potential. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, certain derivatives have shown IC50 values below 1 µM against various cancer cell lines, indicating potent anti-proliferative effects .

-

Mechanism of Action :

- The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Some derivatives interact with key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Certain studies indicate that related compounds can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .

- The biological activity of this compound is believed to be mediated through multiple pathways:

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds have shown moderate absorption and bioavailability in preclinical models. Toxicology studies indicate that these compounds can be administered safely at certain dosages without significant adverse effects on normal tissues .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate?

Answer:

The compound’s β-keto ester scaffold suggests a multi-step synthesis involving:

Condensation reactions (e.g., between a cyanoacetate and an aniline derivative under acidic or basic conditions).

Cyclization or Michael addition to form the α,β-unsaturated ketone moiety.

- Key considerations: Solvent choice (e.g., THF or DMSO for polar aprotic conditions) and catalysts (e.g., Me₃Al for amidation, as in ).

- Example protocol: React 3,5-dimethylaniline with ethyl cyanoacetate in THF at 100°C, followed by acid workup and column chromatography for purification .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Amidation | Me₃Al in THF, 100°C | 95-100% purity via SFC | |

| Purification | Preparative HPLC or column chromatography | >95% purity |

Advanced: How can researchers resolve E/Z isomerism in this compound?

Answer:

The α,β-unsaturated ester moiety may exhibit E/Z isomerism. Methodological approaches include:

Chromatographic separation : Use chiral stationary phases in HPLC or SFC (e.g., achieved 100% SFC purity for enantiomers of a related compound).

Crystallography : Single-crystal X-ray diffraction (e.g., resolved stereochemistry for a benzohydrazide derivative).

NMR analysis : Monitor coupling constants (e.g., ) to distinguish E/Z configurations .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- H/C NMR : Identify key functional groups (e.g., ester carbonyl at ~170 ppm, cyano group absence in H NMR).

- HPLC/SFC : Assess purity and detect byproducts (e.g., used SFC to confirm >97% purity).

- HRMS/ESIMS : Confirm molecular ion peaks (e.g., m/z values for [M+H] or [M+Na] ions) .

Advanced: How to analyze reaction byproducts and optimize selectivity?

Answer:

- Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted aniline or hydrolysis products).

- Kinetic control : Adjust reaction time and temperature (e.g., used 130°C in DMSO for 20 hours to minimize side reactions).

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilic substitution over elimination .

Basic: What purification strategies ensure high purity for biological assays?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Preparative HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., achieved 97.55% HPLC purity).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : Map interactions with target proteins (e.g., highlights salicylic acid derivatives as enzyme inhibitors).

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) of the β-keto ester and cyano groups.

- MD simulations : Study conformational stability in solution .

Basic: How to assess the compound’s stability under storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature.

- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor via HPLC.

- Light sensitivity : Use amber vials if UV-Vis spectra indicate photoinstability .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme inhibition : Test against kinases or proteases (e.g., ’s approach with salicylic acid derivatives).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Anti-inflammatory models : Measure COX-2 inhibition via ELISA .

Basic: How to troubleshoot low yields in the final synthetic step?

Answer:

- Re-examine stoichiometry : Ensure excess of 3,5-dimethylaniline (≥1.2 eq).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) for improved amidation.

- Reaction monitoring : Use TLC or in-situ IR to identify incomplete reactions .

Advanced: Can this compound serve as a precursor for fluorescent probes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.